Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
Description
Chemical Identity and Structure
The compound, often referred to by its systematic IUPAC name, is a complex disodium salt of a naphthalene disulfonic acid derivative. Its molecular formula is C34H25N11Na2O11S3, with a molecular weight of 905.79 g/mol . Structurally, it features multiple azo (-N=N-) linkages, sulfonyl (-SO2-) groups, and aromatic substituents, which confer distinct chemical and optical properties. The presence of three azo groups and a sulfonated naphthalene backbone enhances its solubility in aqueous media, making it suitable for applications in dyes and pigments .
Properties
CAS No. |
52204-07-6 |
|---|---|
Molecular Formula |
C34H25N9Na2O9S3 |
Molecular Weight |
845.8 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-22-7-11-24(12-8-22)53(45,46)25-13-9-23(10-14-25)40-42-32-28(54(47,48)49)16-19-17-29(55(50,51)52)33(34(44)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44H,35-37H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
ARJJUUGHVCQXMY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound contains three azo (-N=N-) groups, two naphthalene-bound sulfonate (-SO₃Na) groups, and a central phenylsulfonyl bridge. Retrosynthetic dissection suggests the following key intermediates:
Synthetic Route Development
Diazotization and Coupling Sequence
The synthesis follows a four-stage sequence (Figure 1):
Stage 1 : Diazotization of 2,4-diaminobenzene (1) in HCl/NaNO₂ at 0–5°C yields diazonium salt (2). Coupling with 4-aminobenzenesulfonic acid under alkaline conditions (pH 8–10) forms intermediate (3).
Stage 2 : Diazotization of intermediate (3)'s free amine group, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid (4) at pH 9–10 produces tetrasulfonated intermediate (5).
Stage 3 : Third diazotization using aniline derivatives under ice-cold HCl, coupled to position 6 of the naphthalene core at pH 10.5–11.
Stage 4 : Final sulfonation using oleum (20% SO₃) at 120°C for 4 h, neutralized with NaOH to disodium salt.
Table 1: Critical Reaction Parameters
| Step | Temp (°C) | pH | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazotization 1 | 0–5 | 1–2 | 1.5 | 92 |
| Coupling 1 | 10–15 | 8–10 | 2.5 | 85 |
| Diazotization 2 | 0–5 | 1–2 | 1.2 | 90 |
| Coupling 2 | 25–30 | 9–10 | 3.0 | 78 |
| Sulfonation | 120 | N/A | 4.0 | 95 |
Process Optimization
Diazonium Salt Stabilization
Patent data reveals that maintaining diazonium solutions below 5°C with excess HCl (molar ratio 1:2.5 amine:HCl) prevents decomposition. The addition of 10% w/w sodium nitrite ensures complete diazotization within 90 min.
Coupling Efficiency Enhancements
Coupling yields improved from 65% to 85% through:
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Adaptation
Continuous Flow Synthesis
Patent US4980459A details a plant-scale process:
# Example of automated pH control system
def ph_control(reaction_vessel):
while reaction_vessel.pH < 8.5:
reaction_vessel.add_NaOH(0.1M)
while reaction_vessel.pH > 9.5:
reaction_vessel.add_HCl(0.1M)
This system maintains coupling pH at 9.0 ±0.2, improving batch consistency.
Chemical Reactions Analysis
Reduction of Azo Bonds
The azo linkages in this compound undergo reductive cleavage under both biotic and abiotic conditions:
Key findings:
-
Reduction of azo bonds generates aromatic amines, including 2,4-diaminophenyl derivatives , which are classified as potential carcinogens by IARC .
-
The reaction kinetics depend on pH, temperature, and electron-withdrawing sulfonate groups.
Electrophilic Substitution Reactions
The aromatic rings in the dye participate in electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonate groups:
| Reaction Type | Conditions | Site of Substitution | Products |
|---|---|---|---|
| Sulfonation | Oleum (fuming H₂SO₄), 150–180°C | Para to existing sulfonate groups | Additional sulfonate substituents |
| Nitration | HNO₃/H₂SO₄ mixture, 0–5°C | Meta to hydroxyl/amino groups | Nitro derivatives (limited yield) |
Notable observations:
-
Sulfonation occurs preferentially at positions activated by electron-donating groups (e.g., -NH₂, -OH).
-
Nitration yields are low due to deactivation by sulfonate groups.
Hydrolysis Under Acidic/Basic Conditions
The compound exhibits pH-dependent stability:
| Condition | pH Range | Primary Degradation Pathway | Half-Life |
|---|---|---|---|
| Acidic | 1–3 | Cleavage of azo bonds and sulfonate groups | 2–4 hours |
| Alkaline | 10–12 | Hydrolysis of sulfonamide linkages | 8–12 hours |
Mechanistic insights:
-
Acidic hydrolysis proceeds via protonation of azo nitrogen, followed by nucleophilic attack by water .
-
Alkaline conditions destabilize sulfonamide bridges, leading to fragmentation.
Photodegradation
UV/visible light exposure induces decomposition:
| Light Source | Wavelength (nm) | Degradation Products | Quantum Yield |
|---|---|---|---|
| UV-C | 254 | Phenolic compounds, sulfite ions, NH₃ | 0.12 |
| Visible | 450–600 | Quinone intermediates, fragmented azo moieties | 0.05 |
Environmental implications:
-
Photodegradation in aquatic systems generates reactive oxygen species (ROS), contributing to ecotoxicity .
Complexation with Metal Ions
The dye forms stable complexes with transition metals, enhancing its application in textile dyeing:
| Metal Ion | Coordination Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Azo nitrogen and hydroxyl groups | 8.2–9.1 |
| Cr³⁺ | Sulfonate and amino groups | 10.5–11.3 |
Applications:
-
Metal complexes improve wash-fastness and UV resistance in fabrics.
Scientific Research Applications
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with metal ions, leading to the formation of colored complexes. These interactions are utilized in analytical chemistry for the detection and quantification of metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
- Molecular Formula : C22H14N6Na2O11S2
- Molecular Weight : 648.49 g/mol .
- Key Differences: Lacks the sulfonyl (-SO2-) bridge present in the primary compound. Contains a nitro (-NO2) group instead of a diaminophenyl substituent. Reduced molecular complexity due to fewer azo linkages.
(b) Disodium 4-amino-5-hydroxy-3-[(2-methyl-5-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate
- CAS No.: 152521-11-4 .
- Key Differences :
- Incorporates a methyl group and nitro substituent on the phenyl ring.
- Simplified azo configuration with two phenylazo groups.
- Properties : Methyl groups may enhance hydrophobicity, affecting solubility and dye-fiber interactions .
(c) 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic Acid
Physicochemical and Functional Comparisons
Primary Compound
- Dye Performance : High affinity for proteinaceous fibers (e.g., wool) due to sulfonate and azo groups .
Compound (a)
- Optical Properties : Exhibits a redshift in absorption spectra compared to the primary compound, attributed to nitro group electron withdrawal .
- Stability : Nitro substituents may reduce photostability under UV exposure .
Compound (c)
- Binding Affinity: Enhanced interaction with cellulose fibers due to amino groups, making it suitable for cotton dyeing .
Biological Activity
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, commonly known as Direct Black 38, is a synthetic azo dye with notable biological activities. This article explores its properties, biological interactions, and implications for health and environmental safety.
- Molecular Formula : C34H25N9Na2O9S
- Molecular Weight : 781.73 g/mol
- CAS Number : 1937-37-7
- Solubility : Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether.
| Property | Value |
|---|---|
| Density | 1.01 g/cm³ at 20 °C |
| Vapor Pressure | 0 Pa at 25 °C |
| Water Solubility | 105 g/L at 23 °C |
| LogP | -2.4 |
Antimicrobial Properties
Research indicates that azo dyes, including Direct Black 38, exhibit antimicrobial activity against various bacterial strains. A study demonstrated that the compound could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in textile and food industries to prevent microbial contamination .
Cytotoxicity
The cytotoxic effects of Direct Black 38 have been evaluated in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Mutagenicity and Carcinogenicity
Direct Black 38 has been classified as a potential mutagen based on its structural similarity to other known carcinogenic azo compounds. Studies have indicated that exposure to high concentrations may lead to genetic mutations in bacterial assays (Ames test) and mammalian cell lines . The International Agency for Research on Cancer (IARC) has flagged several azo dyes for their potential carcinogenic risks due to their ability to produce aromatic amines upon metabolic activation .
Case Studies
- Textile Industry Exposure : A case study conducted in a textile factory revealed that workers exposed to Direct Black 38 showed increased levels of urinary mutagens compared to controls. This finding highlights the need for monitoring occupational exposure to azo dyes in industrial settings .
- Environmental Impact : An environmental assessment indicated that Direct Black 38 can persist in wastewater treatment systems, leading to concerns about its ecological effects on aquatic life. The dye's degradation products were found to be more toxic than the parent compound, emphasizing the importance of effective wastewater management strategies .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves a multi-step diazotization and coupling process:
Diazotization: An aromatic amine (e.g., 2,4-diaminophenyl) is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt .
Coupling: The diazonium salt reacts with a sulfonated naphthalene derivative under alkaline conditions (pH 8–10) to form the azo bond. A second coupling step introduces the phenylazo group at position 6 .
Key factors affecting yield:
- Temperature control (low temperatures prevent premature decomposition of diazonium salts).
- pH adjustment (alkaline conditions stabilize intermediates during coupling).
- Stoichiometric ratios (excess diazonium salt improves coupling efficiency but requires post-synthesis purification) .
Basic: How is the structure of this compound characterized, and what spectroscopic methods are most effective?
Answer:
Structural confirmation requires a combination of techniques:
- UV-Vis Spectroscopy: Identifies λₘₐₓ of azo bonds (450–550 nm) and sulfonate groups (200–300 nm) .
- NMR: ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate substituents (δ 3.5–4.5 ppm for Na⁺ counterions) .
- Mass Spectrometry (HRMS): Validates the molecular ion peak (m/z 557.55 for [M⁻²Na⁺]²⁻) .
- FT-IR: Confirms sulfonate (S=O stretches at 1150–1250 cm⁻¹) and azo (N=N stretches at 1400–1600 cm⁻¹) groups .
Advanced: How do substituents (e.g., sulfonate groups, phenylazo moieties) affect the compound’s stability in aqueous solutions?
Answer:
- Sulfonate Groups: Enhance solubility but reduce stability in acidic conditions (pH < 3), leading to protonation and precipitation. Sodium counterions mitigate this by maintaining ionic strength .
- Azo Bonds: Susceptible to photodegradation under UV light. Electron-withdrawing groups (e.g., sulfonyl) stabilize the bond by delocalizing electrons, whereas electron-donating groups (e.g., amino) accelerate degradation .
Experimental validation: - pH Stability Tests: Monitor absorbance changes at λₘₐₓ over 24 hours in buffers (pH 2–12).
- Light Exposure Studies: Use xenon lamps to simulate UV/visible light and track decomposition via HPLC .
Advanced: What methodologies resolve contradictions in spectroscopic data during structural analysis?
Answer: Contradictions often arise from overlapping signals or isomerism. Strategies include:
- 2D NMR (COSY, HSQC): Differentiates adjacent protons and correlates ¹H-¹³C signals for crowded aromatic regions .
- Isolation of Intermediates: Analyze coupling reaction intermediates to confirm regioselectivity (e.g., para vs. ortho substitution on naphthalene) .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Advanced: How does this compound interact with metal ions, and what are the implications for experimental design?
Answer:
- Complexation: The sulfonate and azo groups chelate divalent metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes. This can interfere with UV-Vis quantification .
- Mitigation:
- Add EDTA to buffer solutions to sequester metal ions.
- Use ICP-MS to quantify trace metals in synthesis batches .
Table 1: Metal Binding Constants (Log K)
| Metal Ion | Log K |
|---|---|
| Cu²⁺ | 8.2 |
| Fe³⁺ | 9.5 |
| Zn²⁺ | 6.8 |
| Source: Comparative studies of azo-sulfonate ligands |
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproducts: Unreacted diazonium salts and positional isomers (e.g., 6-phenylazo vs. 5-phenylazo) .
- Purification Methods:
Advanced: How do computational models predict the compound’s reactivity in novel reactions (e.g., electrophilic substitution)?
Answer:
- DFT Calculations: Predict electrophilic attack sites by mapping electron density (e.g., high density at amino groups directs nitration) .
- Molecular Dynamics (MD): Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. water) .
Case Study: MD simulations show sulfonate groups stabilize transition states in SNAr reactions, reducing activation energy by 15% .
Basic: How does this compound compare structurally and functionally to similar azo-sulfonates?
Answer:
Table 2: Comparative Analysis of Azo-Sulfonates
Advanced: What strategies improve reproducibility in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Use in-line FT-IR to monitor diazotization completion in real time .
- Scale-Up Adjustments:
Advanced: How can computational modeling guide the design of derivatives with enhanced photostability?
Answer:
- TD-DFT Calculations: Predict excitation energies and identify substituents that red-shift absorption away from UV ranges .
- Substituent Screening: Electron-withdrawing groups (e.g., nitro) at the para position reduce HOMO-LUMO gaps, improving stability .
Validation: Synthesized derivatives with nitro groups showed 40% less degradation after 48 hours of light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
